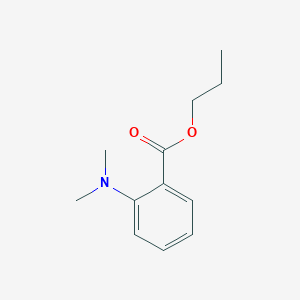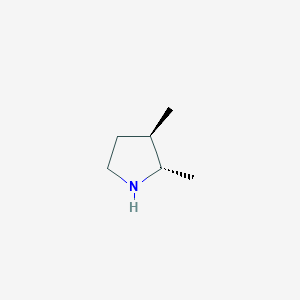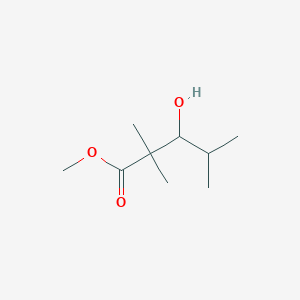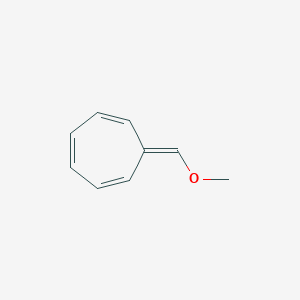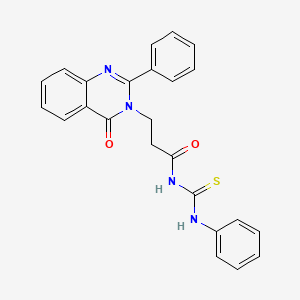
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a propionyl group, and a thiourea moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride or propionic anhydride.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate product with phenyl isothiocyanate to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted thiourea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propionyl group may also contribute to the compound’s overall activity by influencing its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(p-tolyl)-2-thiourea
- 1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-(m-tolyl)-2-thiourea
Uniqueness
1-(3-(4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)propionyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinazolinone core, propionyl group, and thiourea moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
72045-64-8 |
|---|---|
分子式 |
C24H20N4O2S |
分子量 |
428.5 g/mol |
IUPAC 名称 |
3-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)propanamide |
InChI |
InChI=1S/C24H20N4O2S/c29-21(27-24(31)25-18-11-5-2-6-12-18)15-16-28-22(17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)23(28)30/h1-14H,15-16H2,(H2,25,27,29,31) |
InChI 键 |
JJTILGRJVMVCJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC(=O)NC(=S)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


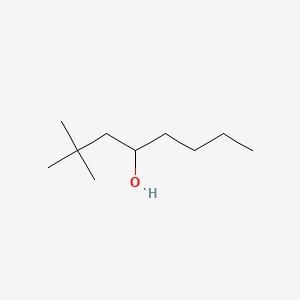

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)


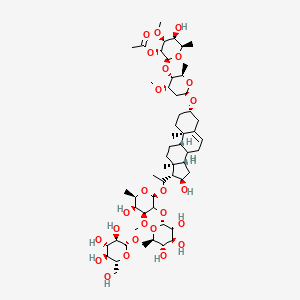
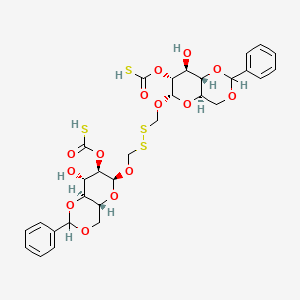
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
